molecular formula C12H11FN2OS B6629441 N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide

N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B6629441
M. Wt: 250.29 g/mol
InChI Key: ABMCJODWPKESFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide A involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cancer progression. This compound A binds to the IKKβ kinase, preventing its activation and subsequent phosphorylation of IκBα, which leads to the inhibition of NF-κB nuclear translocation and transcriptional activity. This results in the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, this compound A has been found to improve glucose metabolism and insulin sensitivity in obese mice. It has also been shown to reduce liver fibrosis and inflammation in mice with non-alcoholic steatohepatitis (NASH). These effects suggest that this compound A may have potential applications in the treatment of metabolic disorders and liver diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide A is its high potency and selectivity for the IKKβ kinase. This makes it a valuable tool for studying the NF-κB signaling pathway and its role in various diseases. However, the synthesis of this compound A is complex and requires specialized equipment and expertise. Additionally, its stability and solubility can be a challenge, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide A. One area of interest is the development of analogs with improved pharmacokinetic properties and potency. Additionally, the combination of this compound A with other therapeutics, such as chemotherapy or immunotherapy, may enhance its anti-tumor activity. Further studies are also needed to investigate the potential applications of this compound A in metabolic disorders and liver diseases. Finally, the elucidation of the downstream targets of the NF-κB signaling pathway may lead to the identification of novel therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide A involves a series of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille coupling reaction. The final product is obtained through a purification process using column chromatography. The synthesis of this compound A has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide A has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound A has been found to have neuroprotective effects and can reduce inflammation in the brain. These properties make this compound A a promising candidate for the development of novel therapeutics.

Properties

IUPAC Name

N-(6-fluoropyridin-3-yl)-4,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-7-5-10(17-8(7)2)12(16)15-9-3-4-11(13)14-6-9/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMCJODWPKESFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CN=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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